molecular formula C9H16O3 B104090 Ethyl 4-hydroxycyclohexanecarboxylate CAS No. 17159-80-7

Ethyl 4-hydroxycyclohexanecarboxylate

Cat. No. B104090
CAS RN: 17159-80-7
M. Wt: 172.22 g/mol
InChI Key: BZKQJSLASWRDNE-UHFFFAOYSA-N
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Patent
US05648484

Procedure details

To a 3-L 3-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel were added 50 g (292 mmol) of the compound of Formula 32.0 from Step 1, 33 mL (584 mmol) of acetic acid and 145 mL of commercial bleach (5.25% NaOCl). To the cooled reaction mixture, at 5° C., was added dropwise 479 mL of more bleach. The reaction was allowed to warm to room temperature for 1 hour and then was extracted with 3×400 mL ethyl acetate. The combined extract was washed with water, dried over MgSO4, and concentrated to give 49 g of crude 33.0 as an oil which was used without purification. The spectrum data are identical to that of literature (see Sanchez, I. H.; Ortega, A.; Garcia, G.; Larraza, M. I.; Flores, H. J. Synthetic comm. 1985, 15, 141).
[Compound]
Name
compound
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.C(O)(=O)C.[O-]Cl.[Na+]>>[O:1]=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
compound
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCC(CC1)C(=O)OCC
Name
Quantity
33 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-L 3-neck flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
To the cooled reaction mixture
ADDITION
Type
ADDITION
Details
at 5° C., was added dropwise 479 mL of more bleach
EXTRACTION
Type
EXTRACTION
Details
was extracted with 3×400 mL ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.